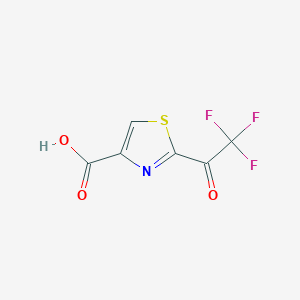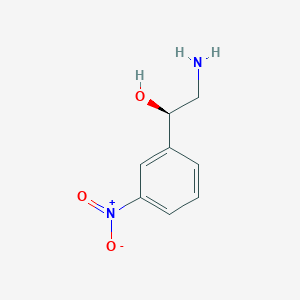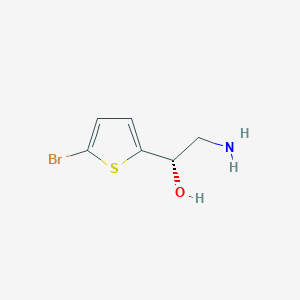
2-(Trifluoroacetyl)-1,3-thiazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoroacetyl)-1,3-thiazole-4-carboxylic acid is an organofluorine compound characterized by the presence of a trifluoroacetyl group attached to a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoroacetyl)-1,3-thiazole-4-carboxylic acid typically involves the reaction of thiazole derivatives with trifluoroacetic anhydride. One common method includes the following steps:
Starting Material: Thiazole-4-carboxylic acid.
Reagent: Trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or acetonitrile. The temperature is maintained at room temperature to slightly elevated temperatures (20-40°C).
Procedure: The thiazole-4-carboxylic acid is dissolved in the solvent, and trifluoroacetic anhydride is added dropwise. The reaction mixture is stirred for several hours until the reaction is complete. The product is then isolated by standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of thiazole-4-carboxylic acid and trifluoroacetic anhydride.
Optimized Conditions: Industrial reactors with precise temperature and pressure control to ensure high yield and purity.
Purification: Advanced purification methods such as continuous chromatography or crystallization to obtain the final product with high purity.
化学反应分析
Types of Reactions: 2-(Trifluoroacetyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group or other reduced forms.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols or other reduced derivatives.
Substitution Products: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
2-(Trifluoroacetyl)-1,3-thiazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.
作用机制
The mechanism of action of 2-(Trifluoroacetyl)-1,3-thiazole-4-carboxylic acid involves its interaction with molecular targets through its trifluoroacetyl and thiazole moieties. The trifluoroacetyl group enhances the compound’s electrophilicity, making it reactive towards nucleophiles. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
2-(Trifluoroacetyl)oxazole: Similar structure with an oxazole ring instead of a thiazole ring.
2-(Trifluoroacetyl)imidazole: Contains an imidazole ring, offering different electronic properties.
2-(Trifluoroacetyl)pyrrole: Features a pyrrole ring, which affects its reactivity and applications.
Comparison:
Uniqueness: 2-(Trifluoroacetyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both a trifluoroacetyl group and a thiazole ring, which impart distinct electronic and steric properties.
Reactivity: The thiazole ring in this compound offers different reactivity compared to oxazole, imidazole, and pyrrole rings, making it suitable for specific synthetic applications.
Applications: While all these compounds are used in organic synthesis and drug development, the specific applications may vary based on their structural differences and reactivity profiles.
属性
分子式 |
C6H2F3NO3S |
|---|---|
分子量 |
225.15 g/mol |
IUPAC 名称 |
2-(2,2,2-trifluoroacetyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C6H2F3NO3S/c7-6(8,9)3(11)4-10-2(1-14-4)5(12)13/h1H,(H,12,13) |
InChI 键 |
QAQVJFXFLWWYHH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(S1)C(=O)C(F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate](/img/structure/B13071491.png)
![2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13071498.png)

![N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B13071501.png)




![(13S,17R)-N-[(1E)-{[(4-methylphenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13071518.png)
![5-[3-(Morpholine-4-sulfonyl)-phenyl]-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13071522.png)


![2-Methoxy-2-[1-(methylsulfanyl)cyclobutyl]ethan-1-amine](/img/structure/B13071538.png)

